5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

5-bromo-5-methyl-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2/c1-5(6)2-7-4(10)8-3(5)9/h2H2,1H3,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYJINMXBQPKAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)NC1=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937438 |

Source

|

| Record name | 5-Bromo-5-methyl-5,6-dihydropyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1681-77-2 |

Source

|

| Record name | 5-Bromodihydro-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1681-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromodihydro-5-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001681772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-5-methyl-5,6-dihydropyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromodihydro-5-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione and its Analogs

Introduction: The Significance of Brominated Pyrimidines

5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione is a halogenated derivative of the pyrimidine core structure, a heterocyclic scaffold of immense importance in medicinal chemistry and molecular biology. While the precise title compound is specific, it belongs to a broader class of 5-halo-5-alkyl-barbituric acids or related hydrouracils. These molecules serve as valuable synthetic intermediates and have been investigated for their biological activities. For instance, the related compound 5-bromouracil is a well-known mutagen used in molecular biology research to induce DNA mutations.[1][2] The introduction of a bromine atom at the C5 position, adjacent to two carbonyl groups, creates a reactive center and an electrophilic bromine source, making these compounds versatile precursors for further functionalization.

This guide provides a comprehensive overview of the most logical and field-proven synthetic pathway to this class of compounds, focusing on the synthesis of 5-Bromo-5-methylbarbituric acid, a closely related and well-documented analog. The narrative emphasizes the chemical principles behind the experimental choices, ensuring a deep understanding for researchers, scientists, and professionals in drug development.

Core Synthetic Strategy: A Two-Step Condensation and Bromination Approach

The most robust and efficient pathway to synthesize 5-bromo-5-alkyl-dihydropyrimidine diones involves a two-stage process:

-

Wiesner-Gattermann Condensation: Synthesis of the 5-methylpyrimidine precursor via the condensation of urea with a substituted malonic ester.

-

Electrophilic Bromination: Introduction of the bromine atom at the activated C5 position of the pyrimidine ring.

This strategy is built upon classic, reliable reactions in heterocyclic chemistry, ensuring reproducibility and scalability.

Part 1: Synthesis of the Precursor, 5-Methylbarbituric Acid

The foundational step is the creation of the pyrimidine ring. Barbituric acid and its derivatives are classically synthesized by the condensation of urea with a malonic ester derivative in the presence of a strong base.[3][4] For our target, we utilize diethyl 2-methylmalonate.

Mechanism and Rationale: The reaction is driven by a base-catalyzed nucleophilic acyl substitution mechanism. Sodium ethoxide, a strong base, is employed to deprotonate the α-carbon of diethyl 2-methylmalonate. This is feasible because the protons on this carbon are acidic, being flanked by two electron-withdrawing ester groups. The resulting carbanion (enolate) is a potent nucleophile. This nucleophile then attacks one of the electrophilic carbonyl carbons of urea. A subsequent intramolecular cyclization, involving the second ester group and the other nitrogen of the urea molecule, followed by the elimination of two molecules of ethanol, yields the stable, six-membered heterocyclic ring of the barbiturate salt. Acidification in the final work-up step protonates the salt, causing the neutral 5-methylbarbituric acid to precipitate from the solution. Refluxing provides the necessary thermal energy to overcome the activation barriers for the condensation and cyclization steps.

Part 2: Electrophilic Bromination of 5-Methylbarbituric Acid

With the 5-methylbarbituric acid precursor in hand, the final step is the introduction of the bromine atom. The C5 position of the barbituric ring is highly activated and susceptible to electrophilic attack.

Mechanism and Rationale: The hydrogen atom at the C5 position is doubly allylic to the enol forms of the adjacent carbonyls, rendering it significantly acidic and easily removed. In the presence of a base or even in a polar solvent, an enolate intermediate is readily formed. This electron-rich enolate acts as a nucleophile, attacking an electrophilic bromine source. Molecular bromine (Br₂) is a common and effective brominating agent for this transformation.[5] The reaction proceeds rapidly to yield the 5-bromo-5-methyl derivative. Alternative, safer-to-handle brominating agents like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) can also be highly effective, often under milder conditions.[6][7][8] DBDMH is a stable, solid reagent that serves as a convenient source of electrophilic bromine.[7]

Visualizing the Synthesis Pathway

The following diagram outlines the complete reaction workflow from starting materials to the final product.

Caption: Workflow for the synthesis of 5-Bromo-5-methylbarbituric acid.

Detailed Experimental Protocols

The following protocols are provided as a trusted, self-validating framework. Adherence to stoichiometry, reaction conditions, and safety precautions is critical for success.

Protocol 1: Synthesis of 5-Methylbarbituric Acid

Materials and Equipment:

-

Absolute Ethanol (200 proof)

-

Sodium metal

-

Diethyl 2-methylmalonate

-

Urea (dry)

-

Concentrated Hydrochloric Acid (HCl)

-

500 mL three-neck round-bottom flask

-

Reflux condenser with drying tube (CaCl₂)

-

Heating mantle with stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filtration flask

Procedure:

-

Sodium Ethoxide Preparation: In a 500 mL three-neck flask equipped with a reflux condenser and stirrer, dissolve 5.75 g (0.25 mol) of sodium metal, cut into small pieces, in 125 mL of absolute ethanol. This is an exothermic reaction; allow it to proceed cautiously until all the sodium has reacted.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 34.8 g (0.20 mol) of diethyl 2-methylmalonate. Follow this with a solution of 15.0 g (0.25 mol) of dry urea dissolved in 125 mL of hot (approx. 70°C) absolute ethanol.

-

Reaction Reflux: Heat the resulting mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 7-8 hours. A solid precipitate of the sodium salt of the product will form.

-

Work-up and Isolation: After the reflux period, add 250 mL of hot water (approx. 50°C) to dissolve the precipitate. Once a clear solution is obtained, carefully acidify the mixture with concentrated HCl until it is acidic to litmus paper.

-

Precipitation and Purification: Cool the clear, acidified solution in an ice bath for several hours, or preferably overnight, to allow for complete crystallization of the product.

-

Collection: Collect the white, crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water and dry them in an oven at 100-110°C.

Protocol 2: Synthesis of 5-Bromo-5-methylbarbituric Acid

Materials and Equipment:

-

5-Methylbarbituric acid (from Protocol 1)

-

Glacial Acetic Acid

-

Molecular Bromine (Br₂)

-

Sodium thiosulfate solution (10%)

-

250 mL round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filtration flask

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 14.2 g (0.10 mol) of 5-methylbarbituric acid in 100 mL of glacial acetic acid with stirring. Gentle warming may be required to achieve full dissolution.

-

Bromination: Cool the solution in an ice bath. Slowly add 16.0 g (5.1 mL, 0.10 mol) of molecular bromine dropwise via a dropping funnel over 30 minutes. Maintain stirring and keep the temperature below 10°C during the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. The disappearance of the bromine color is an indicator of reaction progression.

-

Work-up and Isolation: Pour the reaction mixture into 400 mL of ice-cold water. If any unreacted bromine color persists, add 10% sodium thiosulfate solution dropwise until the color disappears.

-

Precipitation and Collection: The white product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry in a desiccator over P₂O₅.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis.

| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Molar Equiv. | Theoretical Yield (g) |

| Part 1 | |||||

| Diethyl 2-methylmalonate | 174.19 | 0.20 | 34.8 | 1.0 | - |

| Urea | 60.06 | 0.25 | 15.0 | 1.25 | - |

| 5-Methylbarbituric Acid | 142.11 | - | - | - | 28.4 |

| Part 2 | |||||

| 5-Methylbarbituric Acid | 142.11 | 0.10 | 14.2 | 1.0 | - |

| Bromine (Br₂) | 159.81 | 0.10 | 16.0 | 1.0 | - |

| 5-Bromo-5-methylbarbituric Acid | 221.01 | - | - | - | 22.1 |

Note: Actual yields will vary based on experimental conditions and purification efficiency.

Conclusion

The synthesis of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione and its close analog, 5-bromo-5-methylbarbituric acid, is reliably achieved through a well-established two-step process. This guide provides the fundamental chemical principles, a detailed experimental framework, and the necessary data for researchers to confidently undertake this synthesis. The resulting compound serves as a valuable building block for the development of novel chemical entities in the pharmaceutical and agrochemical industries, leveraging the unique reactivity imparted by the C5-bromo substituent.

References

- Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Bromin

- REACTION OF 5-BROMO-5-ALKYLBARBITURIC.Georgia Institute of Technology.

- Mechanisms of bromination of uracil derivatives. 5. Reaction of uracil and 5-bromouracil via their anions in weakly acidic aqueous solution.The Journal of Organic Chemistry.

- Mono and dibromo-5,5-diethylbarbituric acids for cleavage of trimethylsilyl ethers.SciELO.

- 5-bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione.ChemSynthesis.

- 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.Organic Chemistry Portal.

- 5-Bromouracil.

- Barbituric acid.Organic Syntheses Procedure.

- Barbituric Acids: A Review of Preparation, Reactions and Biological Applications.Biomedicine and Chemical Sciences.

- 5-bromouracil Definition.Fiveable.

- Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant.

Sources

- 1. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. journals.irapa.org [journals.irapa.org]

- 5. scielo.br [scielo.br]

- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 7. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione (also known as 5-Bromo-5,6-dihydro-5-methyluracil or 5-Bromodihydrothymine). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide synthesizes information from closely related analogues and established chemical principles to offer a predictive yet scientifically grounded perspective. We will delve into a plausible synthetic route, detail its predicted physicochemical and spectral characteristics, and explore its potential reactivity and applications based on the broader class of dihydropyrimidinone derivatives.

Introduction and Chemical Identity

5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione is a halogenated derivative of the dihydropyrimidine core structure. The pyrimidine ring is a fundamental component of nucleic acids, and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a bromine atom at the C5 position of the 5-methyldihydropyrimidine scaffold is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological profile.

Dihydropyrimidinone (DHPM) derivatives are known to possess diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4] The title compound, by combining the DHPM core with a methyl group and a bromine atom at the same position, presents an interesting candidate for further investigation in drug discovery programs.

Key Identifiers:

-

Systematic Name: 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione

-

Synonyms: 5-Bromo-5-methyl-5,6-dihydrouracil, 5-Bromodihydrothymine, 5-Bromodihydro-5-methyl-2,4(1H,3H)-pyrimidinedione

-

CAS Number: 1681-77-2

-

Molecular Formula: C₅H₇BrN₂O₂

-

Molecular Weight: 207.03 g/mol

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione.

Step-by-Step Experimental Protocol (Hypothetical)

Part 1: Synthesis of 5-Methyldihydropyrimidine-2,4(1H,3H)-dione (Dihydrothymine)

-

Rationale: The precursor, dihydrothymine, can be synthesized by the reduction of the 5,6-double bond of thymine. Catalytic hydrogenation is a standard and effective method for this transformation.[5]

-

Procedure:

-

Dissolve thymine (1 equivalent) in a suitable solvent such as methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the suspension vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield crude dihydrothymine. This can be purified further by recrystallization if necessary.

-

Part 2: Bromination of Dihydrothymine

-

Rationale: The tertiary hydrogen at the C5 position of dihydrothymine is susceptible to radical substitution. N-Bromosuccinimide (NBS) is a preferred reagent for such allylic or benzylic-type brominations as it provides a low, steady concentration of bromine radicals, minimizing side reactions.[6][7][8][9]

-

Procedure:

-

Dissolve the synthesized dihydrothymine (1 equivalent) in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser.

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux, optionally with irradiation from a sunlamp to facilitate radical initiation.

-

Monitor the reaction by TLC. The reaction is complete when the starting material is no longer visible.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Part 3: Purification

-

Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds.

-

Procedure:

-

Dissolve the crude 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione in a minimum amount of a hot solvent, such as ethanol.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the pure product.

-

Physicochemical Properties

Direct experimental data for most physicochemical properties of the title compound are scarce. The table below presents the known melting point and predicted properties based on its structure and data from analogous compounds.

| Property | Value | Source/Basis |

| Molecular Formula | C₅H₇BrN₂O₂ | - |

| Molecular Weight | 207.03 g/mol | - |

| Appearance | Predicted to be a white to off-white solid | General observation for similar compounds |

| Melting Point | 313-315 °C | [10] |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | Based on the structure and properties of analogues like dihydrouracil.[11] |

| pKa | Predicted to be around 10.5 | Based on the pKa of similar dihydropyrimidine structures.[10] |

| LogP | Predicted to be higher than dihydrothymine due to the bromine atom. | General effect of halogenation on lipophilicity. |

Spectral Characteristics (Predicted)

The following spectral data are predicted based on the structure of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione and experimental data from closely related compounds like 5,6-dihydrouracil.

¹H NMR Spectroscopy

-

N-H protons (N1-H, N3-H): Expected to appear as two distinct broad singlets in the downfield region (δ 7.5-10.5 ppm), depending on the solvent. The exact chemical shift will be influenced by hydrogen bonding.

-

C6-H₂ protons: Expected to appear as a multiplet (likely an AB quartet or two doublets of doublets) in the range of δ 3.0-3.5 ppm. The diastereotopic nature of these protons is due to the chiral center at C5.

-

C5-CH₃ protons: Expected to appear as a singlet in the upfield region (δ 1.5-2.0 ppm).

¹³C NMR Spectroscopy

-

C2 Carbonyl (C=O): Expected around δ 170 ppm.

-

C4 Carbonyl (C=O): Expected around δ 154 ppm.

-

C5 Carbon (C-Br): The chemical shift will be significantly influenced by the bromine atom, predicted to be in the range of δ 40-50 ppm.

-

C6 Carbon (CH₂): Expected around δ 35 ppm.

-

C5-Methyl Carbon (CH₃): Expected in the upfield region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching: Broad peaks in the region of 3100-3300 cm⁻¹.

-

C-H Stretching (aliphatic): Peaks in the region of 2850-3000 cm⁻¹.

-

C=O Stretching (amide carbonyls): Strong, sharp peaks in the region of 1650-1750 cm⁻¹.

-

C-N Stretching: Peaks in the region of 1200-1350 cm⁻¹.

-

C-Br Stretching: A peak in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound is expected, with two peaks of nearly equal intensity at m/z 206 and 208, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Key fragmentation pathways are predicted to involve the loss of the bromine atom (M-Br)⁺, loss of the methyl group (M-CH₃)⁺, and cleavage of the dihydropyrimidine ring.

Chemical Reactivity and Stability

The chemical reactivity of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione is primarily dictated by the C-Br bond and the dihydropyrimidine ring.

-

Stability: The compound is expected to be relatively stable under normal storage conditions. However, like many halogenated compounds, it may be sensitive to light and strong bases.

-

Reactivity of the C-Br Bond: The bromine atom is at a tertiary carbon, making it a good leaving group in nucleophilic substitution reactions. This position could be a target for introducing other functional groups.

-

Ring Stability: The dihydropyrimidine ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which could lead to ring-opening.

Potential Applications and Biological Activity

While the biological activity of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione itself has not been extensively reported, the dihydropyrimidinone (DHPM) scaffold is a well-established pharmacophore with a broad range of biological activities.

Caption: Potential therapeutic applications based on the dihydropyrimidinone core structure.

-

Antimicrobial Activity: Numerous studies have demonstrated that DHPM derivatives possess significant antibacterial and antifungal properties. They have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2][3][4] The presence of a halogen is often associated with enhanced antimicrobial activity, making the title compound a promising candidate for screening in this area.

-

Anticancer Activity: The dihydropyrimidine core is present in several compounds with demonstrated antitumor activity.[4] These compounds can act through various mechanisms, including cell cycle arrest and induction of apoptosis. The specific substitution pattern on the pyrimidine ring is crucial for cytotoxic activity.

-

Other Potential Activities: The versatility of the DHPM scaffold has led to its investigation for a wide range of other biological targets, including as antiviral agents and calcium channel modulators.[2]

Conclusion

5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione is a halogenated heterocyclic compound with potential for applications in medicinal chemistry and drug discovery. While direct experimental data is limited, this guide has provided a comprehensive, predictive overview of its synthesis, physicochemical properties, and spectral characteristics based on sound chemical principles and data from closely related analogues. The proposed synthetic route is practical and relies on well-established reactions. The predicted properties and potential biological activities, particularly in the antimicrobial and anticancer arenas, highlight this compound as a valuable target for further synthesis and biological evaluation. This guide serves as a foundational resource for researchers interested in exploring the potential of this and similar dihydropyrimidinone derivatives.

References

-

PubChem. (n.d.). Dihydrouracil. National Center for Biotechnology Information. Retrieved from [Link]

- Fassihi, A., et al. (2012). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. Research in Pharmaceutical Sciences, 7(5), S858.

- de Vasconcelos, A. S., et al. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Cellular and Infection Microbiology, 12, 843588.

-

de Vasconcelos, A. S., et al. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Cellular and Infection Microbiology, 12, 843588. Retrieved from [Link]

- Sharma, P., & Kumar, A. (2014). An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones. Molecules, 19(4), 5024-5036.

- Bhattacharya, S., et al. (2024).

-

Mol-Instincts. (n.d.). (5S)-5-bromo-5,6-dihydrouracil - InChI Key. Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000076). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

- Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. (2022). Molecules, 27(9), 2909.

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

- Kumar, P., et al. (2016). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. ACS Medicinal Chemistry Letters, 7(3), 309-313.

-

Wikipedia. (n.d.). Dihydrothymine. Retrieved from [Link]

-

ChemBona. (n.d.). NBS for Radical Bromination: A Guide for Chemists. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra measured in coincidence with Br + , BrC + , and BrCH +.... Retrieved from [Link]

- Google Patents. (n.d.). CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil.

-

CONICET Digital. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

NIST. (n.d.). 5,6-Dihydro-5-methyluracil. Retrieved from [Link]

-

PubChem. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5-bromo-6-methyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Jakob Magolan. (2023). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Dihydrouracil (HMDB0000076). Retrieved from [Link]

- Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (2010). Tetrahedron Letters, 51(38), 5034-5036.

- Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. (1983). Journal of Pharmaceutical Sciences, 72(9), 1085-1086.

- Solid-Phase Synthesis of Pyrimido[4,5- d ]pyrimidine-2,4(1 H ,3 H )-diones. (2001). Organic Letters, 3(22), 3523-3526.

-

PubChem. (n.d.). 5-Bromouracil. National Center for Biotechnology Information. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 8, 1375-1381.

- Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (2014). Chemical Biology & Drug Design, 84(4), 465-472.

- Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. (2018). Bioorganic & Medicinal Chemistry Letters, 28(5), 858-862.

Sources

- 1. Development of Diversified Methods for Chemical Modification of the 5,6-Double Bond of Uracil Derivatives Depending on Active Methylene Compounds [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. Methyluracil | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. Dihydrothymine - Wikipedia [en.wikipedia.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of substituted 5-fluoro-5,6-dihydropyrimidines. | Semantic Scholar [semanticscholar.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. 5-BROMO-5,6-DIHYDRO-1-METHYLURACIL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione: Synthesis, Mechanistic Insights, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione, a halogenated pyrimidine derivative with significant potential in medicinal chemistry, particularly in the realm of oncology. This document delineates the compound's chemical identity, including its CAS number and structure, and offers a detailed, field-proven protocol for its synthesis. Furthermore, it delves into the mechanistic underpinnings of its primary application as a radiosensitizer, exploring its role in enhancing the efficacy of radiation therapy. The guide also presents a compilation of relevant in vitro data for analogous compounds, providing a basis for further research and development. Safety protocols and handling guidelines are also discussed to ensure responsible laboratory practice. This document is intended to be a valuable resource for researchers and drug development professionals engaged in the discovery and advancement of novel cancer therapeutics.

Chemical Identity and Physicochemical Properties

5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione, also known by its synonyms 5-Bromo-5,6-dihydro-5-methyluracil and 5-bromo-5-methyl-1,3-diazinane-2,4-dione, is a key molecule in the study of halogenated pyrimidines.

Table 1: Physicochemical Properties of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione

| Property | Value | Reference |

| CAS Number | 1681-77-2 | N/A |

| Molecular Formula | C₅H₇BrN₂O₂ | N/A |

| Molecular Weight | 207.03 g/mol | N/A |

| Appearance | White to off-white powder | [1] |

| Melting Point | >300 °C (decomposes) | [2] |

| Solubility | Soluble in cold water, ammonia and other alkalis.[2] | N/A |

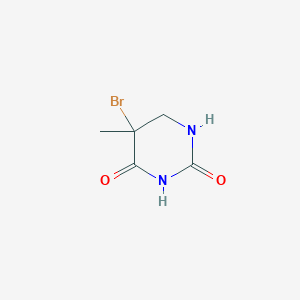

Chemical Structure:

Figure 1: Chemical structure of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione.

Synthesis and Characterization: A Validated Experimental Protocol

The synthesis of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione is typically achieved through the direct bromination of the corresponding dihydropyrimidine precursor. The following protocol is a robust and reproducible method adapted from established procedures for the bromination of pyrimidine rings.[3]

Synthesis Workflow

Sources

A Technical Guide to the Biological Activities of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione Derivatives

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a structural framework that has given rise to a multitude of therapeutic agents. Within this family, 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione, a derivative of dihydrouracil, presents a unique constellation of chemical properties that make it a compelling starting point for drug discovery. The introduction of a bromine atom and a methyl group at the C5 position creates a chiral center and modulates the molecule's lipophilicity, electronic distribution, and steric profile. These modifications are not trivial; they are deliberate choices aimed at enhancing biological interactions and unlocking therapeutic potential.

This guide provides an in-depth exploration of the multifaceted biological activities of derivatives stemming from this core structure. We will delve into their synthesis, their promise as anticonvulsant, antimicrobial, and anticancer agents, and the rigorous methodologies used to validate these activities. Our focus will be on the causality behind experimental design, providing researchers and drug development professionals with a robust framework for their own investigations into this promising class of compounds.

Part 1: The Synthetic Keystone - Accessing the Derivatives

The journey into the biological evaluation of any compound class begins with its synthesis. The ability to reliably and efficiently generate a library of derivatives is paramount for establishing structure-activity relationships (SAR). A common and effective route to N-substituted dihydropyrimidine-2,4(1H,3H)-dione derivatives involves a multi-step process that offers flexibility in introducing diverse functionalities.

The rationale for a phased approach is control and versatility. The initial synthesis of the core scaffold is followed by targeted modifications, often at the N1 and N3 positions, allowing for the systematic exploration of chemical space. For instance, alkylation or arylation at these positions can significantly alter the compound's solubility, membrane permeability, and ability to interact with biological targets.

Experimental Protocol: A Generalized Synthesis Approach

-

Step 1: Synthesis of the Core Scaffold. The foundational 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione can be prepared through established methods, such as the bromination of 5-methyldihydrouracil.

-

Step 2: N-Alkylation/Arylation. To a solution of the core scaffold in a suitable aprotic solvent (e.g., Dimethylformamide - DMF), a base such as potassium carbonate (K₂CO₃) is added to deprotonate the nitrogen atoms.

-

Step 3: Introduction of Diversity. The desired alkyl or aryl halide (R-X) is then added to the reaction mixture. This electrophile will react with the nucleophilic nitrogen anions. The choice of solvent and base is critical; DMF effectively solubilizes the reactants, while K₂CO₃ is a mild base that minimizes side reactions.

-

Step 4: Reaction Monitoring and Work-up. The reaction is typically stirred at room temperature or gently heated and monitored by Thin-Layer Chromatography (TLC) to track the consumption of the starting material.

-

Step 5: Purification. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The final compound is then purified using column chromatography to ensure high purity, which is a non-negotiable prerequisite for accurate biological testing.

Caption: Generalized workflow for the synthesis of N-substituted derivatives.

Part 2: Quelling the Storm - Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a persistent need for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects. Pyrimidine derivatives have historically shown promise in this area. The investigation into 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione derivatives is grounded in the hypothesis that their structure can interact with key neurological targets to suppress seizure propagation.

The primary preclinical screening models for AEDs are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests.[1][2][3] These models are complementary: the MES test identifies compounds that prevent seizure spread, indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ test detects compounds that elevate the seizure threshold, suggesting utility against absence seizures.[2][4]

Experimental Protocol: Anticonvulsant Screening

This protocol is a self-validating system. It includes a vehicle control to establish a baseline and a positive control (a known AED like Phenytoin or Valproate) to confirm the validity of the assay.

-

Animal Acclimation: Male Swiss albino mice are acclimated for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water). This step is crucial to minimize stress-induced variability.

-

Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Maximal Electroshock (MES) Test:

-

At a predetermined time after compound administration (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA for 0.2s) is delivered via corneal electrodes.[1]

-

The endpoint is the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the complete abolition of this phase.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

At the appropriate time after compound administration, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.[3][5]

-

Animals are observed for 30 minutes. The primary endpoint is the absence of clonic seizures lasting for more than 5 seconds. The latency to the first seizure can also be recorded as a secondary measure.[3]

-

-

Neurotoxicity Assessment (Rotorod Test): To assess motor impairment, a potential side effect, mice are placed on a rotating rod. The inability of an animal to remain on the rod for a specified time (e.g., 1 minute) indicates neurotoxicity.[6][7]

Caption: Workflow for preclinical anticonvulsant activity evaluation.

Data Presentation: Anticonvulsant Activity

The results are typically summarized to compare the potency and safety of the derivatives.

| Compound ID | MES Screen (% Protection @ 100 mg/kg) | scPTZ Screen (% Protection @ 100 mg/kg) | ED₅₀ (mg/kg) (MES) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |

| Parent | 25% | 10% | >100 | >300 | - |

| D-001 | 80% | 30% | 45.2 | >300 | >6.6 |

| D-002 | 75% | 90% | 60.5 | 280 | 4.6 |

| Phenytoin | 100% | 0% | 9.5 | 68.5 | 7.2 |

This table presents representative data for illustrative purposes.

Part 3: Combating Pathogens - Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Brominated compounds have a history of use as antimicrobial agents. The proposed mechanism for related structures involves the oxidation of essential protein thiols, leading to the inhibition of critical enzyme activity and subsequent microbial growth arrest.[8][9] This provides a strong rationale for screening 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione derivatives for antimicrobial properties.

The gold standard for quantifying antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol adheres to standards set by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted (two-fold) in a 96-well microtiter plate. This creates a concentration gradient to pinpoint the MIC.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Several controls are essential for validation:

-

Sterility Control: Broth only, to check for contamination.

-

Growth Control: Broth plus inoculum (no compound), to ensure the microbe grows properly.

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin, Fluconazole) to validate the assay's sensitivity.

-

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[13]

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.

Data Presentation: Antimicrobial Activity

MIC values provide a quantitative measure of a compound's potency against different pathogens.

| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |

| Parent | >128 | >128 | >128 |

| D-003 | 16 | 64 | 32 |

| D-004 | 8 | 32 | 16 |

| Ciprofloxacin | 0.5 | 0.015 | N/A |

| Fluconazole | N/A | N/A | 2 |

This table presents representative data for illustrative purposes.

Part 4: Targeting Malignancy - Anticancer Activity

The structural similarity of pyrimidine derivatives to the nucleobases of DNA and RNA makes them prime candidates for anticancer drug development. 5-Bromouracil itself is a known mutagen that can be incorporated into DNA.[14] The mechanism of action for such compounds can be multifaceted, including:

-

Inhibition of Thymidylate Synthase: Blocking the synthesis of thymidine, a crucial DNA building block.[15]

-

DNA/RNA Incorporation: Leading to strand breaks and apoptosis.[15][16]

-

Induction of Oxidative Stress: Elevating intracellular reactive oxygen species (ROS) to levels that trigger programmed cell death.[17]

The initial step in evaluating anticancer potential is to assess a compound's cytotoxicity against various cancer cell lines using an in vitro proliferation assay.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[18][19] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[20]

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation in living cells.[21][22]

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[19][20]

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The intensity of the color is directly proportional to the number of viable cells.[20][22]

-

Data Analysis: The results are used to calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Caption: Step-by-step workflow of the MTT cell viability assay.

Data Presentation: In Vitro Anticancer Activity

IC₅₀ values are used to compare the cytotoxic potency of the synthesized derivatives.

| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |

| Parent | >100 | >100 | >100 |

| D-005 | 15.2 | 22.8 | 18.5 |

| D-006 | 5.8 | 9.1 | 7.3 |

| Doxorubicin | 0.8 | 1.2 | 0.9 |

This table presents representative data for illustrative purposes.

Mechanistic Insight: A Potential Signaling Pathway

Should a compound show significant cytotoxicity, further studies are warranted to elucidate its mechanism of action. For pyrimidine derivatives, a plausible pathway involves the induction of apoptosis via ROS generation.

Caption: Proposed ROS-mediated intrinsic apoptosis pathway.

Conclusion and Future Directions

The 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione scaffold represents a fertile ground for the development of novel therapeutic agents. The strategic placement of bromine and methyl groups at the C5 position provides a unique starting point for creating derivatives with diverse biological activities. The methodologies outlined in this guide—from synthesis to rigorous in vitro and in vivo screening—provide a validated roadmap for researchers to systematically evaluate these compounds for anticonvulsant, antimicrobial, and anticancer properties.

The true power of this research lies in building a comprehensive Structure-Activity Relationship (SAR) profile. By correlating the specific chemical modifications of each derivative with its biological activity, we can discern patterns that guide the rational design of next-generation compounds with enhanced potency and selectivity. Future work should focus on expanding the derivative library, exploring less common substitutions, and, for the most promising leads, advancing into more complex preclinical models to fully assess their therapeutic potential.

References

Sources

- 1. ijpp.com [ijpp.com]

- 2. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of anti epileptic drugs practical | PPTX [slideshare.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and evaluation of anticonvulsant activities of some new arylhexahydropyrimidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdb.apec.org [pdb.apec.org]

- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 12. fda.gov [fda.gov]

- 13. biomerieux.com [biomerieux.com]

- 14. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 16. New mechanism of action of the cancer chemotherapeutic agent 5-fluorouracil in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. atcc.org [atcc.org]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. woah.org [woah.org]

- 24. researchgate.net [researchgate.net]

- 25. ojs.journals.cz [ojs.journals.cz]

A Technical Guide to the Mechanism of Action of Brominated Pyrimidinediones: The Case of Bropirimine

Executive Summary

Brominated pyrimidinediones represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antiviral properties.[1] Their mechanisms of action are diverse and contingent upon specific structural modifications. This technical guide provides an in-depth analysis of the core mechanism of action for this class by focusing on a well-characterized and clinically evaluated member: Bropirimine [2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone]. Bropirimine functions primarily as a potent immunomodulator, exerting its effects by activating the innate immune system.[2][3] This guide will dissect its molecular target, the downstream signaling cascades, and the resulting immunological outcomes. Furthermore, we will provide detailed, field-proven experimental protocols for researchers to validate these mechanisms, ensuring a blend of theoretical knowledge and practical application for professionals in drug development and immunology.

Introduction to Bropirimine: A Model Brominated Pyrimidinedione

Bropirimine emerged from research into pyrimidinones as orally active interferon inducers.[4] While initially investigated for antiviral properties, its significant anticancer effects, particularly in the context of superficial bladder cancer, brought it into clinical trials.[2][5][6] Although it has not received final FDA approval, its well-documented mechanism serves as an excellent model for understanding how this chemical scaffold can be leveraged to manipulate biological systems.[2]

1.1 Chemical Structure and Properties

Bropirimine is characterized by a pyrimidinedione core, distinguished by a bromine atom at the 5-position and a phenyl group at the 6-position. This structure is crucial for its biological activity.

-

Chemical Formula: C₁₀H₈BrN₃O[2]

-

Molar Mass: 266.098 g·mol⁻¹

-

Key Features: The 2-amino group and the 5-bromo substitution are critical moieties in the structure-activity relationship (SAR), contributing to target engagement and downstream signaling.

1.2 Therapeutic Context

Bropirimine has been most extensively studied as an oral immunotherapeutic agent for non-invasive bladder cancer, specifically carcinoma in situ (CIS).[6][7][8] Clinical trials demonstrated that oral administration of bropirimine could induce complete responses in a significant percentage of patients, including those who had previously failed standard therapies like intravesical bacille Calmette-Guérin (BCG).[6][8] Its activity is not based on direct cytotoxicity to cancer cells but rather on the stimulation of a robust anti-tumor immune response.[2][9]

Core Mechanism of Action: Toll-Like Receptor 7 (TLR7) Agonism

The primary mechanism of action of Bropirimine is its function as a synthetic agonist for Toll-like Receptor 7 (TLR7).[2][7] TLR7 is an endosomal pattern recognition receptor (PRR) that plays a critical role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[10]

2.1 Molecular Target Engagement: TLR7 Activation

As a small molecule agonist, Bropirimine mimics the natural ligands of TLR7, binding to the receptor within the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[7][10] This binding event initiates a conformational change in the TLR7 dimer, triggering the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).

2.2 Downstream Signaling Cascade

The recruitment of MyD88 initiates a well-defined signaling cascade:

-

IRAK Complex Formation: MyD88 recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.

-

TRAF6 Activation: The activated IRAK complex then interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

NF-κB and IRF7 Activation: TRAF6 activation leads to two critical downstream branches:

-

NF-κB Pathway: Activation of the IKK complex (IκB kinase), leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) to translocate to the nucleus.

-

IRF7 Pathway: Activation of IKKα and other kinases leads to the phosphorylation and nuclear translocation of Interferon Regulatory Factor 7 (IRF7), the master regulator of type I interferon production.

-

Causality Insight: The endosomal localization of TLR7 is a key control mechanism. It ensures that the immune system primarily responds to internalized foreign material (like viruses or synthetic agonists) rather than self-RNA, preventing autoimmune reactions.

Caption: Bropirimine-induced TLR7 signaling pathway.

2.3 Immunological Consequences

The nuclear translocation of NF-κB and IRF7 results in the transcription of a wide array of immune-response genes.

-

Induction of Type I Interferons (IFN-α/β): This is the hallmark effect of TLR7 agonism.[11] Type I IFNs are potent antiviral cytokines that also play a crucial role in linking innate and adaptive immunity. They enhance the cytotoxic activity of Natural Killer (NK) cells and promote the maturation of dendritic cells.[11][12]

-

Production of Pro-inflammatory Cytokines: NF-κB drives the expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[3] These molecules create an inflammatory tumor microenvironment, further activating immune cells and promoting an anti-tumor response.

-

Activation of NK Cells and Macrophages: The cytokine milieu induced by Bropirimine, particularly IFN-α, potently activates NK cells, enhancing their ability to directly lyse tumor cells.[3][11] Macrophages are also activated, increasing their phagocytic and antigen-presenting capabilities.

Experimental Validation: A Methodological Guide

Validating the mechanism of a TLR7 agonist like Bropirimine requires a multi-tiered approach, moving from biochemical assays to cell-based functional assays.

3.1 Target Engagement and Pathway Activation

The first step is to confirm that the compound activates the intended TLR7 pathway and to quantify its potency. A reporter gene assay is the industry standard for this purpose.

Protocol 3.1.1: TLR7 Reporter Gene Assay

Principle: This assay utilizes a cell line (e.g., HEK293) engineered to express human TLR7 and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or Luciferase) under the control of a promoter responsive to a downstream transcription factor like NF-κB or an IFN-stimulated response element (ISRE).[13][14] Activation of TLR7 by an agonist leads to a signaling cascade that results in the expression of the reporter gene, which can be easily quantified.

Methodology:

-

Cell Seeding: Seed HEK-Blue™ IFN-α/β cells (or a similar TLR7 reporter line) in a 96-well flat-bottom plate at a density of ~5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of Bropirimine (e.g., from 100 µM to 0.1 nM) in the appropriate cell culture medium. Include a known TLR7 agonist (e.g., R848) as a positive control and medium alone as a negative control.

-

Cell Stimulation: Remove the old medium from the cells and add 180 µL of fresh medium. Add 20 µL of the compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Reporter Detection (SEAP Example):

-

Prepare a SEAP detection reagent (e.g., QUANTI-Blue™).

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 150 µL of the SEAP detection reagent to each well.

-

Incubate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a spectrophotometer.[14]

-

-

Data Analysis: Plot the absorbance values against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ (half-maximal effective concentration).

Table 1: Representative TLR7 Agonist Potency

| Compound | Target(s) | EC₅₀ (HEK-293 Reporter) |

|---|---|---|

| Bropirimine | TLR7 | ~5-20 µM |

| R848 (Resiquimod) | TLR7/8 | ~0.1-1 µM |

| Imiquimod | TLR7 | ~1-5 µM |

Note: EC₅₀ values are approximate and can vary based on the specific reporter cell line and assay conditions.

3.2 Quantification of Downstream Cytokine Production

Confirming that TLR7 activation leads to the production of key effector cytokines is a critical validation step. This is typically performed using primary immune cells.

Protocol 3.2.1: Cytokine Induction in Human PBMCs

Principle: This assay measures the amount of IFN-α and TNF-α secreted by human peripheral blood mononuclear cells (PBMCs) following stimulation with the test compound. PBMCs contain the relevant immune cell populations (pDCs, monocytes) that produce these cytokines in response to TLR7 agonism.

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well U-bottom plate at a density of 1 x 10⁶ cells/well.

-

Stimulation: Add Bropirimine or control compounds at various concentrations to the wells.

-

Incubation: Incubate for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of IFN-α and TNF-α in the supernatant using a validated method like Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

Self-Validation Insight: An ELISA protocol includes a standard curve of known cytokine concentrations, which allows for accurate quantification of the unknown samples and validates the performance of the assay in each run.

-

Caption: Experimental workflow for validating Bropirimine's mechanism.

Conclusion and Future Directions

Bropirimine serves as a quintessential example of a brominated pyrimidinedione whose mechanism of action is centered on the activation of innate immunity via TLR7 agonism. This activity leads to a cascade of events, including the production of type I interferons and pro-inflammatory cytokines, which collectively orchestrate a potent anti-tumor immune response.[3][11] The experimental protocols detailed herein provide a robust framework for researchers to investigate and validate this mechanism for Bropirimine and other novel immunomodulatory compounds.

While Bropirimine itself did not complete the path to market, the principles of its action continue to inform the development of new-generation TLR7 and TLR8 agonists for immuno-oncology.[16][17] Future research will likely focus on optimizing the therapeutic index by developing compounds with improved delivery to the tumor microenvironment or combining TLR agonists with other immunotherapies, such as checkpoint inhibitors, to achieve synergistic anti-cancer effects.[10]

References

- Bropirimine - Grokipedia. (2026). Grokipedia.

- Protection from Carcinogen-induced Murine Bladder Carcinoma by Interferons and an Oral Interferon-inducing Pyrimidinone, Bropirimine. (n.d.). AACR Journals.

- Antitumor effects of oral administration of an interferon-inducing pyrimidinone, Bropirimine, on murine renal-cell carcinoma. (n.d.). PubMed.

- The antitumour activity of the interferon inducer bropirimine is partially mediated by endogenous tumour necrosis factor α. (n.d.). NIH.

- In vitro and in vivo antitumor activity of the interferon inducer bropirimine. (1995). PubMed.

- Bropirimine | CAS 56741-95-8. (n.d.). AbMole BioScience.

- Validation of a cell-based colorimetric reporter gene assay for the evaluation of Type I Interferons. (2019). NIH.

- In vitro antitumor activity of bropirimine against urinary bladder tumor cells. (n.d.). PubMed.

- Bropirimine, an orally active anticancer agent for superficial bladder cancer. (n.d.). PubMed.

- Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins. (2021). NIH.

- IFN-α/β Detection Assay Using Sensor Cell Lines. (n.d.). Bio-protocol.

- Highly-sensitive reporter cell line for detection of interferon types I-III and their neutraliz

- Bropirimine - Wikipedia. (n.d.). Wikipedia.

- [Bropirimine (U-54461S) phase I clinical studies]. (n.d.). PubMed.

- Interferon (IFN) Cell Signaling Pathway. (n.d.). Thermo Fisher Scientific - US.

- Relationship Between Modulation of Natural Killer Cell Activity and Antitumor Activity of Bropirimine When Used in Combination With Various Types of Chemotherapeutic Drugs. (1987). PubMed.

- T cell-independent eradication of experimental glioma by intravenous TLR7/8-agonist-loaded nanoparticles. (2023). PubMed.

- Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.

- Structure-Activity Relationship Study Enables the Discovery of a Novel Berberine Analogue as the RXRα Activator to Inhibit Colon Cancer. (2020). PubMed.

- Oral bropirimine immunotherapy of bladder carcinoma in situ after prior intravesical bacille Calmette-Guérin. (n.d.). PubMed.

- In vivo antitumor activity of bropirimine against PAIII and Dunning MAT-LyLu rodent prost

- Combination Therapy with a TLR7 Agonist and a BRD4 Inhibitor Suppresses Tumor Growth via Enhanced Immunomodul

- Intratumoral delivery of TransCon™ TLR7/8 Agonist promotes sustained anti-tumor activity and local immune cell activation while minimizing systemic cytokine induction. (2022). PubMed.

- TLR7 Agonism Accelerates Disease and Causes a Fatal Myeloproliferative Disorder in NZM 2410 Lupus Mice. (2020). PubMed.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Oral bropirimine immunotherapy of carcinoma in situ of the bladder: results of a phase II trial. (n.d.). PubMed.

Sources

- 1. Bropirimine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. The antitumour activity of the interferon inducer bropirimine is partially mediated by endogenous tumour necrosis factor α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Bropirimine (U-54461S) phase I clinical studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bropirimine, an orally active anticancer agent for superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oral bropirimine immunotherapy of carcinoma in situ of the bladder: results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. Oral bropirimine immunotherapy of bladder carcinoma in situ after prior intravesical bacille Calmette-Guérin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro antitumor activity of bropirimine against urinary bladder tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combination Therapy with a TLR7 Agonist and a BRD4 Inhibitor Suppresses Tumor Growth via Enhanced Immunomodulation | MDPI [mdpi.com]

- 11. Antitumor effects of oral administration of an interferon-inducing pyrimidinone, Bropirimine, on murine renal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interferon (IFN) Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Validation of a cell-based colorimetric reporter gene assay for the evaluation of Type I Interferons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. T cell-independent eradication of experimental glioma by intravenous TLR7/8-agonist-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intratumoral delivery of TransCon™ TLR7/8 Agonist promotes sustained anti-tumor activity and local immune cell activation while minimizing systemic cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione, a compound of interest in medicinal chemistry and drug development. The structural elucidation of such pyrimidine derivatives is a critical step in understanding their biological activity and mechanism of action.[1] This document will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental considerations and the interpretation of the resulting spectra. The information presented herein is based on established principles of spectroscopy and data from analogous structures, providing a robust framework for researchers in the field.

Introduction to the Spectroscopic Analysis of Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents due to their presence in a vast array of biologically active molecules.[2] The precise characterization of their chemical structure is paramount, and a multi-faceted spectroscopic approach is the most rigorous method to achieve this. High-resolution spectroscopic techniques such as NMR, IR, and MS provide complementary information, allowing for an unambiguous determination of the molecular architecture.[1]

This guide focuses on 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione, a molecule featuring a dihydropyrimidine core, two carbonyl groups, a bromine atom, and a methyl group at a quaternary carbon. Each of these features will produce characteristic signals in the respective spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. For 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

A standard protocol for the NMR analysis of a novel pyrimidine derivative would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and to avoid overlapping solvent signals with key analyte resonances.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300-600 MHz for ¹H NMR.[1]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione is expected to be relatively simple, with key signals corresponding to the N-H protons, the CH₂ group of the dihydropyrimidine ring, and the C5-methyl group.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| N-H (N1-H and N3-H) | 7.0 - 9.0 | Broad Singlet | 2H | The chemical shift is solvent-dependent and the broadness is due to quadrupole broadening and potential hydrogen exchange.[2] |

| C6-H₂ | 3.0 - 4.0 | Singlet | 2H | As there are no adjacent protons, a singlet is expected. The diastereotopic nature of these protons could potentially lead to two separate signals or a broadened singlet. |

| C5-CH₃ | 1.5 - 2.0 | Singlet | 3H | A singlet is expected as there are no adjacent protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| C2=O and C4=O | 160 - 180 | The two carbonyl carbons are in slightly different chemical environments and may appear as two distinct signals.[2] |

| C5 | 50 - 70 | This is a quaternary carbon attached to a bromine and a methyl group. |

| C6 | 40 - 60 | Methylene carbon adjacent to a nitrogen atom. |

| C5-CH₃ | 20 - 30 | Methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[2] The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: IR Analysis

-

Sample Preparation: For a solid sample, the KBr pellet technique is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Caption: Workflow for Infrared Spectroscopic Analysis.

Predicted IR Spectrum

The IR spectrum of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione will be dominated by the absorptions of the N-H and C=O bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Broad, Strong | The broadness is due to hydrogen bonding.[2] |

| C-H Stretch (CH₃ and CH₂) | 2850 - 3000 | Medium | Aliphatic C-H stretching vibrations. |

| C=O Stretch (Amide) | 1650 - 1700 | Strong | The presence of two carbonyl groups may lead to a broad or split peak.[2] |

| N-H Bend | 1500 - 1600 | Medium | Bending vibration of the N-H bond. |

| C-N Stretch | 1200 - 1350 | Medium | Stretching vibration of the carbon-nitrogen bond.[2] |

| C-Br Stretch | 500 - 600 | Medium to Weak | This absorption is in the fingerprint region and can be difficult to assign definitively. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z).[1] Fragmentation patterns can also offer valuable structural clues.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique is chosen. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, while soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) typically yield the molecular ion peak with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Caption: Workflow for Mass Spectrometric Analysis.

Predicted Mass Spectrum

The mass spectrum will provide the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 222/224 | The molecular ion peak will appear as a doublet with roughly equal intensities due to the ⁷⁹Br and ⁸¹Br isotopes. |

| [M-Br]⁺ | 143 | Loss of the bromine radical. |

| [M-CH₃]⁺ | 207/209 | Loss of the methyl radical, will also show the bromine isotopic pattern. |

Further fragmentation of halogenated pyrimidines can be complex, but common pathways involve the loss of small neutral molecules like HCN.[3][4] The fragmentation of 5-bromouracil, a related compound, has been studied and shows that cleavage of the pyrimidine ring is a dominant process.[1]

Conclusion

The comprehensive spectroscopic analysis of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione, utilizing NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous structural characterization. The predicted data presented in this guide, based on established principles and data from analogous compounds, serves as a valuable reference for researchers in the synthesis and development of novel pyrimidine-based therapeutic agents. The synergistic use of these techniques ensures the scientific rigor required in modern drug discovery.

References

-

Filo. NMR and IR Spectral Data for Dihydropyrimidinone. Available from: [Link].

-

Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., ... & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. Available from: [Link].

-

Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., ... & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. Available from: [Link].

-

Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., ... & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. PubMed, 24385396. Available from: [Link].

Sources

- 1. Fragmentation patterns of core-ionized thymine and 5-bromouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMR and IR Spectral Data for Dihydropyrimidinone Provide the typical NMR.. [askfilo.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione, a halogenated derivative of the pyrimidine core structure. While specific literature on this exact molecule is limited, this document synthesizes information from closely related analogs and foundational principles of barbiturate chemistry to offer valuable insights for researchers in medicinal chemistry and drug development.

Core Molecular Identification

The foundational step in any chemical research is the unambiguous identification of the molecule of interest. For 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione, the key identifiers are:

| Identifier | Value |

| IUPAC Name | 5-Bromo-5-methyl-1,3-diazinane-2,4,6-trione |

| InChI Key | JAYJINMXBQPKAF-UHFFFAOYSA-N |

| CAS Number | 1681-77-2 |

| Molecular Formula | C₅H₇BrN₂O₂ |

| Molecular Weight | 207.03 g/mol |